molecular formula C19H19N3 B5877132 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine

1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine

Cat. No. B5877132
M. Wt: 289.4 g/mol
InChI Key: YLCVHQJFIKTZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine involves the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. This compound also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, it has been found to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine has been shown to have low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit cancer cell migration and invasion, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential as an anticancer agent. However, its limitations include the need for further optimization of its synthesis method and the need for more in vivo studies to determine its efficacy and safety as a cancer therapy.

Future Directions

For the research on 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine include the optimization of its synthesis method, the determination of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety as a cancer therapy in animal models. Additionally, the potential of this compound as a radio-sensitizer in cancer therapy should be explored.

Synthesis Methods

1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine can be synthesized using various methods, including the condensation of 1,2-diphenylethylenediamine with pyrrole-2-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 1,2-diphenylethylenediamine with pyrrole-2-carboxylic acid in the presence of a dehydrating agent. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine has shown promising results as an anticancer agent in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. This compound has also been shown to inhibit cancer cell migration and invasion, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-8-16(9-4-1)21-14-15-22(17-10-5-2-6-11-17)19(21)18-12-7-13-20-18/h1-13,19-20H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCVHQJFIKTZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=CN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine

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